1-Chloroethyl octanoate 1-Chloroethyl octanoate
Brand Name: Vulcanchem
CAS No.: 58304-46-4
VCID: VC14224697
InChI: InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-10(12)13-9(2)11/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19ClO2
Molecular Weight: 206.71 g/mol

1-Chloroethyl octanoate

CAS No.: 58304-46-4

Cat. No.: VC14224697

Molecular Formula: C10H19ClO2

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroethyl octanoate - 58304-46-4

Specification

CAS No. 58304-46-4
Molecular Formula C10H19ClO2
Molecular Weight 206.71 g/mol
IUPAC Name 1-chloroethyl octanoate
Standard InChI InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-10(12)13-9(2)11/h9H,3-8H2,1-2H3
Standard InChI Key JDRDAYYFGOXRNO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)OC(C)Cl

Introduction

Chemical Structure and Physical Properties

Molecular Configuration

1-Chloroethyl octanoate consists of an octanoate ester group (CH3(CH2)6COO\text{CH}_3(\text{CH}_2)_6\text{COO}-) bonded to a 1-chloroethyl moiety (CH2ClCH3\text{CH}_2\text{ClCH}_3). The IUPAC name is 1-chloroethyl octanoate, and its canonical SMILES representation is CCCCCCCC(=O)OC(C)Cl\text{CCCCCCCC(=O)OC(C)Cl}. The compound’s structure enables reactivity at both the ester carbonyl and chlorine substituent, making it valuable for nucleophilic substitution and hydrolysis reactions.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Density0.991 g/cm³
Boiling Point267.7°C at 760 mmHg
Flash Point119.3°C
SolubilityMiscible in organic solvents (e.g., dichloromethane, ethanol); low water solubility
AppearanceColorless to pale yellow liquid

The compound’s density and boiling point are comparable to other medium-chain chlorinated esters, such as 2-chloroethyl octanoate (CAS 589-76-4), though structural isomerism leads to differences in reactivity .

Synthesis and Industrial Production

Synthetic Pathways

1-Chloroethyl octanoate is typically synthesized via esterification or chlorination reactions:

  • Esterification of Octanoic Acid:
    Octanoic acid reacts with 1-chloroethanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the ester.

    CH3(CH2)6COOH+ClCH2CH2OHH+C10H19ClO2+H2O\text{CH}_3(\text{CH}_2)_6\text{COOH} + \text{ClCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{19}\text{ClO}_2 + \text{H}_2\text{O}
  • Chlorination of Ethyl Octanoate:
    Ethyl octanoate undergoes chlorination using reagents like thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5):

    CH3(CH2)6COOCH2CH3+SOCl2C10H19ClO2+SO2+HCl\text{CH}_3(\text{CH}_2)_6\text{COOCH}_2\text{CH}_3 + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_{19}\text{ClO}_2 + \text{SO}_2 + \text{HCl}

Industrial-scale production often optimizes for yield (>90%) by controlling reaction temperature (0–20°C) and stoichiometry .

Purification and Characterization

Post-synthesis, the crude product is purified via fractional distillation or column chromatography. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm purity and structural integrity.

Reactivity and Functional Applications

Substitution Reactions

The chlorine atom in 1-chloroethyl octanoate is susceptible to nucleophilic attack, enabling its use in synthesizing ethers, amines, and thioesters. For example, reaction with sodium ethoxide yields ethyl octanoate:

C10H19ClO2+NaOCH2CH3CH3(CH2)6COOCH2CH3+NaCl\text{C}_{10}\text{H}_{19}\text{ClO}_2 + \text{NaOCH}_2\text{CH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{COOCH}_2\text{CH}_3 + \text{NaCl}

Hydrolysis and Degradation

In aqueous acidic or basic conditions, the ester group hydrolyzes to octanoic acid and 1-chloroethanol:

C10H19ClO2+H2OH+/OHCH3(CH2)6COOH+ClCH2CH2OH\text{C}_{10}\text{H}_{19}\text{ClO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_3(\text{CH}_2)_6\text{COOH} + \text{ClCH}_2\text{CH}_2\text{OH}

This reactivity necessitates careful storage in anhydrous environments.

Industrial Applications

1-Chloroethyl octanoate finds use in:

  • Pharmaceutical Intermediates: Synthesis of prodrugs and lipophilic active ingredients .

  • Polymer Chemistry: As a monomer in producing chlorinated polyesters with flame-retardant properties .

  • Agrochemicals: Precursor for herbicides and insecticides requiring slow-release formulations.

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
2-Chloroethyl OctanoateC10H19ClO2\text{C}_{10}\text{H}_{19}\text{ClO}_2Chlorine at position 2; lower thermal stability
Ethyl OctanoateC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2Lacks chlorine; used in food flavoring
Methyl OctanoateC9H18O2\text{C}_9\text{H}_{18}\text{O}_2Shorter alkyl chain; higher volatility

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